molecular formula C4H11NaO4S B121956 Sodium 4-hydroxybutane-1-sulphonate CAS No. 31465-25-5

Sodium 4-hydroxybutane-1-sulphonate

Cat. No. B121956
CAS RN: 31465-25-5
M. Wt: 176.17 g/mol
InChI Key: GEDBQJUJNQVBHE-UHFFFAOYSA-M
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Description

Sodium 4-hydroxybutane-1-sulphonate is not directly mentioned in the provided papers. However, the papers do discuss sodium salts of sulphonated aromatic polymers and sodium salts of sulphonated anthraquinones, which can provide insight into the behavior of sodium organic sulphonates in general. These compounds are characterized by the presence of a sulphonate group attached to an organic molecule, with sodium as the counterion. The sulphonate group is a strong acid, making these compounds highly polar and hydrophilic, which can lead to interesting interactions with other molecules and ions in solution .

Synthesis Analysis

The synthesis of sodium salts of sulphonated polymers, such as the sodium salts of sulphonated poly(aryl-ether-ether-ketone) (Na-SPEEK), involves the introduction of sulphonate groups into the polymer chain. The papers describe methods to achieve varying degrees of sulphonation, resulting in materials with different properties. The degree of sulphonation can significantly affect the thermal stability and water uptake of these materials .

Molecular Structure Analysis

The molecular structure of sodium salts of sulphonated compounds is characterized by the presence of sulphonate groups that can lead to ionic clustering, especially at lower concentrations of sodium sulphonate. This clustering can have a significant impact on the physical properties of the material, such as the glass transition temperature (Tg). The structure of these materials is also influenced by their interaction with water, which can form hydrogen bonds with the sulphonate groups .

Chemical Reactions Analysis

The papers do not provide detailed information on specific chemical reactions involving sodium 4-hydroxybutane-1-sulphonate. However, the interaction of sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate with cetyltrimethylammonium bromide (CTAB) micelles suggests that sodium sulphonates can participate in hydrophobic interactions with other molecules. These interactions can be crucial in understanding the behavior of these compounds in various environments, including their potential biological actions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium salts of sulphonated compounds are influenced by their degree of sulphonation. For example, Na-SPEEK shows excellent thermal stability, and its Tg increases with the percentage of sodium sulphonate. The water uptake of these materials is also noteworthy, with the equilibrium water content being affected by the relative humidity and the degree of sulphonation. The interaction of sodium sulphonates with surfactants like CTAB indicates that these compounds have a strong affinity for hydrophobic environments, which is governed by the hydrophobic interactions and can be quantified by parameters such as the binding constant and Gibbs free energy .

Scientific Research Applications

Applications in Polymer Synthesis

Research indicates that sulphonates, including small molecule hydroxy sulphonates, play a crucial role in the synthesis of waterborne polyurethanes (WPU). Specifically, certain small molecule sulphonates like N-(2-aminoethyl)-aminoethyl-sulfonic sodium (AAS) are used in practical production due to their high melting point and lower fat solubility. Further study on the oligomers of polyether and polyester with sulphonate groups is recommended for advancing WPU synthesis (Sun Dong-cheng, 2008).

Role in Photochemical Reactions

Sodium 4-hydroxybutane-1-sulphonate has been studied in photochemical substitution reactions. For example, irradiation of 1-aminoanthraquinone in the presence of sodium sulphite in aqueous pyridine leads to the formation of sodium 1-aminoanthraquinone-2-sulphonate. This illustrates its potential role in creating specific chemical structures via photochemical processes (K. Hamilton et al., 1980).

Micelle Formation Studies

Studies on the formation of micelles in solutions of sodium 4,4-dimethyl-4-silapentane-1-sulphonate provide insights into the behavior of such compounds in the presence of paramagnetic ions. This research has implications for understanding the chemical properties and interactions of sulphonate-based compounds (B. R. Donaldson & J. Schwarz, 1968).

Applications in Material Science

The sodium salts of sulphonated poly(aryl-ether-ether-ketone) (PEEK) have been produced with varying sodium sulphonate compositions. These materials exhibit excellent thermal stability and have significant applications in material science, especially due to their varying glass transition temperatures and equilibrium water content as a function of sodium sulphonate composition (C. Bailly et al., 1987).

Analytical Chemistry Applications

In analytical chemistry, the use of sodium 4-hydroxybutane-1-sulphonate derivatives like sodium 1,4-dihydroxy-9,10-anthraquinone-2-sulphonate has been explored. The electrochemical behavior of its Ni(II) complex provides a novel method for analyzing interactions with DNA, showcasing its utility in bioanalytical applications (Partha Sarathi Guin et al., 2012).

Surfactant Research

Sodium 4-hydroxybutane-1-sulphonate derivatives have been investigated for their surface and solubilisation activities. Studies on a series of 1-amino-2-alkyloxynaphthalene-4-sodium sulphonates reveal their potential as surfactants, influenced by factors like hydrophilic/lipophilic balance and molecular structure (E. Azzam et al., 2004).

Safety And Hazards

When handling Sodium 4-hydroxybutane-1-sulphonate, it is recommended to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

sodium;4-hydroxybutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S.Na/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDBQJUJNQVBHE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])CO.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-hydroxybutane-1-sulphonate

CAS RN

31465-25-5
Record name Sodium 4-hydroxybutane-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM 4-HYDROXY-1-BUTANESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q69023S5KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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